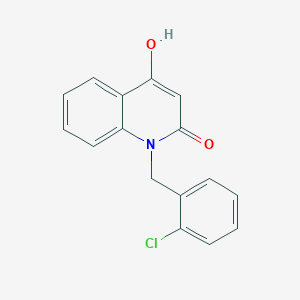

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Vue d'ensemble

Description

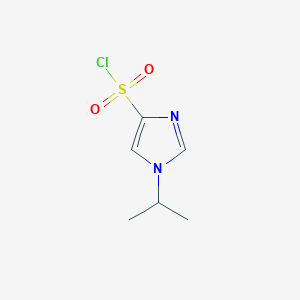

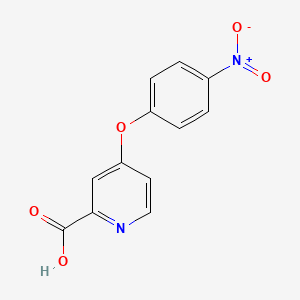

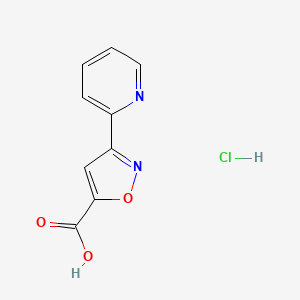

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the methine groups in the quinoline ring system .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a quinolinone core with a 2-chlorobenzyl group attached at the 1-position. The presence of the carbonyl group and the aromatic rings would likely result in a planar structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the aromatic rings, and the chlorine atom would likely affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Crystallography and Quantum Chemistry

Field

This application falls under the field of Crystallography and Quantum Chemistry .

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been synthesized and characterized by IR and 1 H-NMR spectroscopy, and single crystal X-ray diffraction . The use of quantum chemical calculations to characterize and optimize the choice of material is illustrated by ab initio treatments .

Methods of Application

The compound was synthesized and then characterized using IR and 1 H-NMR spectroscopy , and single crystal X-ray diffraction . The structure of the compound was further investigated using Density functional theory (DFT) and Hartree-Fock (HF) calculations .

Results or Outcomes

The calculated frequencies from the DFT and HF calculations were found to be in good agreement with the corresponding experimental data .

Antimicrobial Research

Field

This application falls under the field of Antimicrobial Research .

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of an antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate . This hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase .

Methods of Application

The compound was used in the synthesis of the antimicrobial hydroxamate . The synthesis involved the use of NH2OH·HCl, 8M NaOH, EtOH , and other reagents .

Results or Outcomes

The resulting antimicrobial hydroxamate was found to be an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase .

Synthesis of Benzimidazoles

Field

This application falls under the field of Organic Chemistry .

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of 1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine . This compound is a key component in functional molecules used in a variety of everyday applications .

Results or Outcomes

Benzylic Oxidations and Reductions

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Methods of Application

The compound can be used in reactions involving free radical attack on the benzylic hydrogens of alkyl substituents on a benzene ring .

Results or Outcomes

The reactions show enhanced reactivity due to the adjacent aromatic ring .

Synthesis of Substituted Imidazoles

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Methods of Application

The compound was used in the regiocontrolled synthesis of substituted imidazoles . The synthesis involved the construction of bonds during the formation of the imidazole .

Results or Outcomes

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Crystal Structure Determination

Field

This application falls under the field of Crystallography .

Application Summary

The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the determination of crystal structures . The crystal structure is stabilized by C-H…π and aromatic π-π interactions .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFFFGNKDCMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)

![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)

![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)

![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)